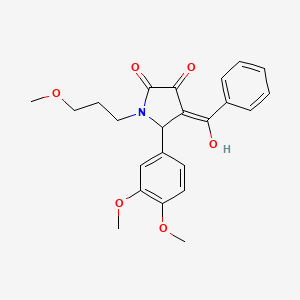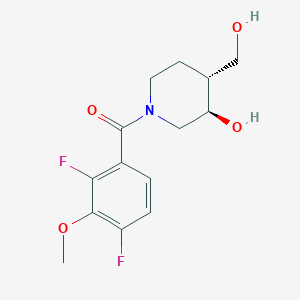![molecular formula C15H15N3O2 B5424790 N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide, also known as MPAPOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPAPOPC is a pyridine-based compound that has been synthesized through a series of chemical reactions.
科学的研究の応用
N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide has been used in various scientific research applications, including cancer research, drug discovery, and molecular imaging. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been used as a tool for drug discovery, specifically in the development of new anticancer drugs. Additionally, this compound has been used in molecular imaging studies to visualize the distribution of cancer cells in vivo.
作用機序
The mechanism of action of N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide is not fully understood, but it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs by this compound can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to have anti-angiogenic effects, which can prevent the growth of blood vessels that supply nutrients to tumors. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce the inflammation associated with cancer.
実験室実験の利点と制限
One of the advantages of using N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide in lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit HDACs, which can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have low toxicity in vivo. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide in scientific research. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another potential direction is the use of this compound in combination with other anticancer drugs to enhance their efficacy. Additionally, this compound could be used in molecular imaging studies to visualize the distribution of cancer cells in vivo. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
合成法
The synthesis method of N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with 2-aminopyridine in the presence of a base to yield 2-(4-methylphenyl)-1H-pyrrole-3-carboxamide. This intermediate product is then reacted with N,N'-carbonyldiimidazole to form the corresponding imidazolide. Finally, the imidazolide is reacted with 4-pyridinecarboximidamide to yield this compound.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-2-4-12(5-3-11)10-14(19)20-18-15(16)13-6-8-17-9-7-13/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPNEHKMTWDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-furyl)-5-pyrimidinyl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5424708.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5424719.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepane](/img/structure/B5424733.png)
![N-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5424734.png)
![methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5424744.png)
![(3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5424749.png)

![3'-[1-(dimethylamino)ethyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5424759.png)
![N-[2-oxo-1-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5424766.png)
![N-(5-chloro-2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5424771.png)
![2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5424778.png)

![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5424783.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)